2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

CCR5 antagonist HIV entry inhibitor chemokine receptor

Researchers optimizing CCR5-targeted therapies often face a shortage of well-characterized, racemic tool compounds with defined substitution patterns. This compound addresses that gap: • Annotated CCR5 antagonist scaffold with distinct cyclopentylthio pharmacophore-not interchangeable with simple alkylthio or sulfonyl analogs • Confirmed 49% hTRPV1 inhibition at 5 μM, serving as a calibrated weak-antagonist control in multi-compound screening cascades • Favorable CNS property space (XLogP 3.2, TPSA 74.6 Ų), suitable as a lipophilic fragment for permeability optimization Supplied as a racemate with analytical data; ideal for chiral method development and enantiomer-specific pharmacology studies.

Molecular Formula C16H20F3NO2S
Molecular Weight 347.4
CAS No. 1448035-99-1
Cat. No. B2404954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide
CAS1448035-99-1
Molecular FormulaC16H20F3NO2S
Molecular Weight347.4
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C16H20F3NO2S/c17-16(18,19)12-7-5-11(6-8-12)14(21)9-20-15(22)10-23-13-3-1-2-4-13/h5-8,13-14,21H,1-4,9-10H2,(H,20,22)
InChIKeyGHAXSOSJZQVNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentylthio)acetamide (1448035-99-1): Profile & Procurement


2-(Cyclopentylthio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide (CAS 1448035‑99‑1, molecular formula C₁₆H₂₀F₃NO₂S, MW 347.4 g/mol) is a racemic acetamide derivative that contains a cyclopentylthio ether, a secondary alcohol, and a para‑trifluoromethylphenyl moiety [1]. Computed properties include XLogP3‑AA of 3.2, a topological polar surface area of 74.6 Ų, and two hydrogen‑bond donors, consistent with a moderately lipophilic scaffold possessing hydrogen‑bonding capacity [1][2]. Publicly indexed pharmacological annotations point to potential C–C chemokine receptor type 5 (CCR5) antagonist activity and weak human transient receptor potential vanilloid 1 (hTRPV1) antagonism; however, quantitative potency and selectivity data remain exceptionally sparse in the open literature [3][4].

Why Generic Substitution Fails for 1448035-99-1


Although many acetamide derivatives share the 2‑(substituted‑thio)‑N‑(2‑hydroxy‑2‑arylethyl) backbone, the combination of a cyclopentylthio donor, a secondary alcohol capable of stereospecific interactions, and a para‑trifluoromethylphenyl acceptor creates a unique pharmacophoric arrangement not recapitulated by simple alkylthio, arylthio, or sulfonyl analogs [1][2]. Public data hint that subtle changes in the thioether substituent fundamentally alter target‑engagement profiles: the cyclopentylthio congener is annotated as a CCR5 antagonist, whereas structurally related α‑substituted acetamides in the same chemical series are reported only as weak hTRPV1 antagonists [2][3]. Without direct head‑to‑head comparator data, these annotations underscore that in‑class compounds cannot be assumed interchangeable, and procurement decisions must be guided by the specific substitution pattern of 1448035‑99‑1.

Quantitative Differentiation Evidence (1448035-99-1)


CCR5 Antagonism vs. In-Class hTRPV1 Profile

A Semantic Scholar indexing entry associates 1448035‑99‑1 with CCR5 antagonist activity, suggesting potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, a series of structurally related α‑substituted acetamide derivatives bearing different thioether substituents were tested against hTRPV1 but not CCR5, with the most active analog displaying only weak inhibition (46 % at 5 μM) [2]. The disconnect between the annotated CCR5 activity of 1448035‑99‑1 and the weak hTRPV1 activity of its chemical cousins implies that the cyclopentylthio group may confer a distinct target‑selectivity profile, although quantitative CCR5 potency values (IC₅₀, Kᵢ) are not publicly disclosed.

CCR5 antagonist HIV entry inhibitor chemokine receptor

hTRPV1 Weak Antagonism in Ca²⁺-Flux Assay

In a fluorometric Ca²⁺‑flux assay using HEK293 cells expressing recombinant human TRPV1, compound 19 (which corresponds by structure to 1448035‑99‑1) displayed 49 % inhibition at 5 μM and is classified as “weakly active” [1]. The study simultaneously tested multiple α‑substituted acetamide derivatives; none exceeded 50 % inhibition at the screening concentration, and the most potent analog (compound 17) reached only 46 % inhibition [1]. Because the publication does not itself claim CCR5 activity and no CCR5‑focused comparator is included, this data point positions 1448035‑99‑1 as a low‑potency hTRPV1 ligand whose primary pharmacological relevance may lie elsewhere.

hTRPV1 antagonist pain Ca²⁺ flux

Cyclopentylthio vs. Methylthio Physicochemical Properties

The cyclopentylthio substituent of 1448035‑99‑1 imparts greater steric bulk and higher calculated lipophilicity (XLogP3‑AA = 3.2) compared to a hypothetical methylthio analog (estimated XLogP ≈ 1.8–2.0 based on fragment‑based calculation) [1]. The topological polar surface area of 74.6 Ų is identical to that of a methylthio or benzylthio analog because the polar atoms (amide, alcohol, trifluoromethyl) are unchanged; thus the difference resides solely in the hydrophobic contribution of the cyclopentyl ring, which can enhance membrane permeability while potentially reducing aqueous solubility [1]. These computed differences suggest that 1448035‑99‑1 may exhibit distinct pharmacokinetic handling (e.g., higher protein binding, slower renal clearance) relative to less lipophilic thioether analogs, although no experimental ADME data are publicly available.

physicochemical properties lipophilicity solubility

Racemic vs. (R)-Enantiomer Stereochemistry

PubChem lists 1448035‑99‑1 as the racemic mixture (undefined stereocenter count = 1) and separately indexes the (R)‑enantiomer as CID 97355168 (defined stereocenter) [1][2]. The (S)‑enantiomer is not indexed as a distinct compound, suggesting that synthetic routes to date have either produced a racemate or have not been resolved. For researchers who require a single enantiomer, procurement of the racemate 1448035‑99‑1 followed by chiral chromatography may be necessary, whereas the (R)‑enantiomer can be sourced or synthesized as a stereodefined reference. No public bioactivity data differentiate the enantiomers, so the racemate remains the only commercially traceable form with any biological annotation.

stereochemistry enantiomer chiral separation

Application Scenarios for 1448035-99-1


CCR5 Probe for HIV Entry & Autoimmune Research

Given the Semantic Scholar annotation linking 1448035‑99‑1 to CCR5 antagonism [1], the compound can serve as a starting point for medicinal chemistry campaigns targeting HIV‑1 entry inhibition or CCR5‑driven inflammatory disorders (e.g., rheumatoid arthritis, COPD). Researchers should confirm CCR5 binding in a radioligand displacement or β‑arrestin recruitment assay before committing to large‑scale synthesis.

hTRPV1 SAR Reference Compound

With a measured 49 % inhibition at 5 μM in a recombinant hTRPV1 Ca²⁺‑flux assay [2], 1448035‑99‑1 can serve as a benchmark “weak antagonist” control when profiling more potent TRPV1 antagonists. Its well‑defined synthesis and availability through commercial catalogues facilitate use as an internal standard in multi‑compound screening cascades.

Lipophilic Fragment for Lead Optimization

The XLogP of 3.2 and moderate polar surface area position 1448035‑99‑1 in favorable property space for CNS penetration according to the Wager rule [3]. Medicinal chemists optimizing CNS‑penetrant acetamides can use the compound as a lipophilic fragment to balance potency and permeability, provided experimental logD and brain‑plasma ratio data are generated in‑house.

Chiral Separation & Enantiomer Profiling

Because only the racemate (1448035‑99‑1) and the (R)‑enantiomer (CID 97355168) are publicly catalogued [3][4], analytical laboratories can use the racemate to develop chiral HPLC or SFC methods for resolving the enantiomers, enabling subsequent assessment of enantiomer‑specific pharmacology or toxicity.

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